3-Bromo-2,2-dimethoxypropanoic acid
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Overview
Description
3-Bromo-2,2-dimethoxypropanoic acid: is an organic compound with the molecular formula C5H9BrO4 and a molecular weight of 213.03 g/mol . It is a derivative of propanoic acid, characterized by the presence of a bromine atom and two methoxy groups attached to the second carbon atom. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-2,2-dimethoxypropanoic acid typically involves the bromination of 2,2-dimethoxypropanoic acid. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position. Common reagents used in this process include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as dichloromethane .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: 3-Bromo-2,2-dimethoxypropanoic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as hydroxide ions, leading to the formation of 2,2-dimethoxypropanoic acid.
Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction Reactions: Reduction of the bromine atom can yield 2,2-dimethoxypropanoic acid or other reduced forms.
Common Reagents and Conditions:
Substitution: Nucleophiles like hydroxide ions in aqueous or alcoholic solutions.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products:
Substitution: 2,2-Dimethoxypropanoic acid.
Oxidation: Corresponding carboxylic acids.
Reduction: 2,2-Dimethoxypropanoic acid or other reduced derivatives.
Scientific Research Applications
Chemistry: 3-Bromo-2,2-dimethoxypropanoic acid is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals .
Biology and Medicine: In biological research, this compound is used to study enzyme mechanisms and metabolic pathways. It can act as an inhibitor or substrate in enzymatic reactions, providing insights into enzyme function and regulation .
Industry: In the industrial sector, this compound is employed in the production of specialty chemicals and intermediates. Its unique reactivity makes it valuable in the synthesis of polymers, resins, and other materials .
Mechanism of Action
The mechanism of action of 3-Bromo-2,2-dimethoxypropanoic acid involves its interaction with specific molecular targets. The bromine atom and methoxy groups play a crucial role in its reactivity and binding affinity. The compound can act as an electrophile in substitution reactions, where the bromine atom is replaced by nucleophiles. Additionally, the methoxy groups can participate in hydrogen bonding and other interactions, influencing the compound’s overall reactivity and stability .
Comparison with Similar Compounds
3-Bromo-2,2-dimethylpropanoic acid: Similar in structure but with methyl groups instead of methoxy groups.
3-Bromopropanoic acid: Lacks the methoxy groups, making it less sterically hindered and more reactive in certain reactions.
2-Bromo-2-methylpropanoic acid: Another brominated derivative with different substitution patterns.
Uniqueness: 3-Bromo-2,2-dimethoxypropanoic acid is unique due to the presence of both bromine and methoxy groups, which confer distinct reactivity and steric properties. These features make it a versatile intermediate in organic synthesis and valuable in various scientific research applications .
Properties
Molecular Formula |
C5H9BrO4 |
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Molecular Weight |
213.03 g/mol |
IUPAC Name |
3-bromo-2,2-dimethoxypropanoic acid |
InChI |
InChI=1S/C5H9BrO4/c1-9-5(3-6,10-2)4(7)8/h3H2,1-2H3,(H,7,8) |
InChI Key |
CBPAPDXHYNJKIU-UHFFFAOYSA-N |
Canonical SMILES |
COC(CBr)(C(=O)O)OC |
Origin of Product |
United States |
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